Methyl 4-(2-aminopyridin-3-yl)benzoate
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Overview
Description
Preparation Methods
The synthesis of Methyl 4-(2-aminopyridin-3-yl)benzoate typically involves the reaction of 4-(2-aminopyridin-3-yl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to yield the desired ester . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Methyl 4-(2-aminopyridin-3-yl)benzoate undergoes various chemical reactions, including:
Scientific Research Applications
Methyl 4-(2-aminopyridin-3-yl)benzoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 4-(2-aminopyridin-3-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Methyl 4-(2-aminopyridin-3-yl)benzoate can be compared with other similar compounds, such as:
Methyl 4-(3-aminopyridin-2-yl)benzoate: This compound has a similar structure but differs in the position of the amino group on the pyridine ring.
2-Amino-4-methylpyridinium-4-hydroxybenzolate: This compound is used in nonlinear optical applications and has different functional groups compared to this compound.
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: This compound is used in therapeutic applications and has a more complex structure.
This compound stands out due to its unique combination of the aminopyridine and benzoate moieties, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 4-(2-aminopyridin-3-yl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-17-13(16)10-6-4-9(5-7-10)11-3-2-8-15-12(11)14/h2-8H,1H3,(H2,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHKHJYWKBPPHJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=C(N=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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